Octyl 2-aminoacetate Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
octyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-13-10(12)9-11;/h2-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFEZYGSYLFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374707 | |
| Record name | Octyl 2-aminoacetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39540-30-2 | |
| Record name | Octyl 2-aminoacetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39540-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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/nai Approach for Amino Esters
Chemical Structure and Formula
The compound consists of a glycine (B1666218) molecule esterified with n-octanol, with the amino group protonated by hydrochloric acid. This salt form enhances its stability. wikipedia.org
Molecular Formula: C₁₀H₂₂ClNO₂ capotchem.cnsigmaaldrich.com
IUPAC Name: octyl 2-aminoacetate hydrochloride sigmaaldrich.com
SMILES: CCCCCCCCOC(=O)CN.Cl molport.com
InChI Key: OORFEZYGSYLFCL-UHFFFAOYSA-N sigmaaldrich.com
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in various solvents.
| Property | Value | Source(s) |
| Molecular Weight | 223.74 g/mol | lookchem.comscbt.com |
| Appearance | White crystalline powder | lookchem.com |
| Melting Point | 66-72 °C | lookchem.com |
| Boiling Point | 243.5 °C at 760 mmHg | lookchem.com |
| Flash Point | 108.5 °C | lookchem.com |
| Solubility | Soluble in water | lookchem.com |
| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | lookchem.comsigmaaldrich.com |
Chemical Properties
This compound's chemical properties are largely defined by the ester and amine functional groups. As a hydrochloride salt, it is more stable than its free base form. wikipedia.org The free ester, like other glycine esters, would be prone to polymerization or conversion to diketopiperazine if not stored as the hydrochloride salt. wikipedia.org The compound is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. lookchem.com
Chemical Reactivity and Mechanistic Studies of Octyl 2 Aminoacetate Hydrochloride
Role as an Amino Acid Ester Hydrohalide in Organic Transformations
As an amino acid ester hydrohalide, octyl 2-aminoacetate hydrochloride serves as a protected form of glycine (B1666218), where the carboxylic acid is masked as an octyl ester and the amino group is protonated as a hydrochloride salt. This dual protection allows for selective reactions at either the N-terminus or the C-terminus under appropriate conditions.
In organic transformations, it is frequently utilized as a precursor for the synthesis of more complex molecules, particularly in the preparation of N-substituted glycine derivatives and in peptide synthesis. The hydrochloride form enhances its stability and solubility in certain solvents, facilitating its handling and use in various reaction media. The presence of the long octyl chain imparts lipophilicity to the molecule, which can be advantageous in reactions conducted in nonpolar organic solvents and for modifying the solubility of the final products.
The general utility of amino acid ester hydrochlorides is well-established in peptide synthesis. These compounds are coupled with N-protected amino acids to form dipeptides, with the ester group serving as a temporary protecting group for the carboxylic acid of the glycine moiety. The hydrochloride salt of the amino group is typically neutralized in situ to liberate the free amine for the coupling reaction.
Nucleophilic Reactivity of the Amino Group
The primary amino group in this compound is a key site of nucleophilic reactivity. Although protonated in the hydrochloride salt form, it can be readily deprotonated using a base to unleash its nucleophilic character, enabling it to participate in a variety of bond-forming reactions.
Amide Bond Formation Reactions
The formation of an amide bond is a cornerstone of its utility, particularly in the synthesis of peptides and other amide-containing structures. Following the neutralization of the hydrochloride, the free amino group of octyl 2-aminoacetate can react with an activated carboxylic acid to form an amide linkage.
The general mechanism for amide bond formation involves the activation of a carboxylic acid, often using coupling reagents, followed by nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amino group of the octyl 2-aminoacetate to yield the corresponding N-acylated derivative.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Species | By-product |
| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-Acylisourea | Water-soluble urea |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Acylphosphonium salt | Hexamethylphosphoramide (HMPA) |
Derivatization for Enhanced Reactivity or Analytical Purposes
The amino group of octyl 2-aminoacetate can be derivatized to enhance its reactivity or to facilitate its detection and quantification for analytical purposes. Derivatization is a common strategy in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to improve the volatility, thermal stability, and chromatographic behavior of amino acids and their esters. nih.govmdpi.comsigmaaldrich.com
For GC-MS analysis, a two-step derivatization is often employed. The carboxylic acid group is first esterified (in this case, it is already an octyl ester), and then the amino group is acylated. Common acylating agents include perfluorinated anhydrides, which introduce fluorine atoms into the molecule, enhancing its electronegativity and improving its detection by electron capture detection (ECD) or mass spectrometry. nih.gov Silylation is another common technique where active hydrogens on the amino group are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com
Table 2: Common Derivatization Reagents for Amino Groups
| Derivatization Reagent | Derivative Formed | Analytical Technique |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) derivative | GC-MS |
| Perfluorinated anhydrides (e.g., TFAA) | Perfluoroacyl derivative | GC-MS |
| Dansyl chloride | Dansyl derivative | HPLC (Fluorescence detection) |
| Phenyl isothiocyanate (Edman's reagent) | Phenylthiocarbamoyl (PTC) derivative | HPLC (UV detection) |
Ester Hydrolysis Mechanisms
The octyl ester group of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield glycine. The mechanism of hydrolysis is dependent on the pH of the reaction medium.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the ester is a reversible process. The reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric or sulfuric acid, in an aqueous solution.
The mechanism involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the elimination of octanol (B41247) as the leaving group, leading to the formation of the carboxylic acid (glycine) and regenerating the acid catalyst.
Due to the principle of microscopic reversibility, the mechanism for acid-catalyzed ester hydrolysis is the exact reverse of the Fischer esterification. The equilibrium can be shifted towards the products by using a large excess of water.
Base-Mediated Hydrolysis
In contrast to acid-catalyzed hydrolysis, base-mediated hydrolysis, also known as saponification, is an irreversible reaction. The reaction is typically carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.
Kinetic studies on the base hydrolysis of various amino acid esters have been conducted. researchgate.net While specific rate constants for this compound are not readily found, studies on other glycine esters, such as the methyl ester, have shown that the hydrolysis is catalyzed by metal ions and that the rate is dependent on the hydroxide ion concentration. researchgate.net The long octyl chain may influence the rate of hydrolysis due to steric effects or altered solubility in the reaction medium.
Table 3: General Characteristics of Ester Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis |
| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |
| Reversibility | Reversible | Irreversible |
| Mechanism | Protonation, nucleophilic attack by H₂O | Nucleophilic attack by OH⁻, elimination |
| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
Transesterification Processes
Transesterification is a fundamental organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, the octyl group can be exchanged with other alkyl groups through various catalytic methods.
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from another alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (octanol) yield the new ester. The reaction is an equilibrium process, and using the substituting alcohol as a solvent can drive the reaction towards the desired product. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Transesterification: Under basic conditions, an alkoxide anion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. The elimination of the octoxide ion then leads to the formation of the new ester. This process is also an equilibrium, and the reaction conditions can be manipulated to favor the desired product. masterorganicchemistry.com
Enzymatic Transesterification: Lipases are enzymes that can catalyze the transesterification of esters under mild conditions. scielo.br These biocatalysts offer high selectivity and can be used in the synthesis of various amino acid esters. For instance, immobilized lipases have been successfully employed for the synthesis of flavor esters like octyl acetate (B1210297), achieving high molar conversions. nih.gov The lipase-catalyzed reaction typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate that subsequently reacts with the alcohol. nih.gov The efficiency of lipase-catalyzed transesterification can be influenced by factors such as temperature, substrate molar ratio, and the presence of water. nih.govnih.gov
| Catalyst | Alcohol | Reaction Conditions | Yield | Reference |
| Trimethylchlorosilane/Methanol | Methanol | Room Temperature | Good to Excellent | nih.gov |
| Sulfuric Acid | Various Alcohols | N/A | High | organic-chemistry.org |
| Lipase (Candida antarctica) | Various Alcohols | 40-60 °C | High | nih.gov |
Reaction Mechanisms in Multicomponent Reactions Involving Aminoacetates
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. Aminoacetate esters, including this compound, are valuable components in several MCRs, such as the Ugi and Passerini reactions.
Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org When an amino acid ester like Octyl 2-aminoacetate is used, it can act as the amine component. The generally accepted mechanism begins with the formation of an imine from the aldehyde and the amine. wikipedia.org Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final bis-amide product. wikipedia.org The reaction is typically favored in polar protic solvents like methanol. beilstein-journals.org
The yields of Ugi reactions can be high, and the products often precipitate from the reaction mixture, simplifying purification. scielo.br The following table provides examples of Ugi reactions involving glycine derivatives.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Yield | Reference |
| Benzaldehyde | Furfurylamine | Boc-Glycine | t-Butylisocyanide | 66% | scielo.br |
| Various | Glycine Methyl Ester | Various | Various | Good | mdpi.com |
| o-bromo-benzaldehyde | Allyl glycine | N/A | Benzyl isocyanide | High | mdpi.com |
Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.org While the amino group of this compound itself does not directly participate as a primary component in the classical Passerini reaction, derivatives of glycine where the carboxylic acid is a component are relevant. The mechanism is believed to proceed through a concerted pathway in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.govindianbotsoc.orgorganic-chemistry.org In polar solvents, an ionic mechanism involving a protonated carbonyl and a nitrilium ion intermediate is proposed. wikipedia.org
The Passerini reaction is a versatile tool for generating diverse molecular scaffolds. wikipedia.org The table below shows representative examples of Passerini reactions.
| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Yield | Reference |
| Various | Various | tert-Butyl isocyanide | Good | wikipedia.org |
| Various | Various | Various | Good to High | beilstein-journals.org |
Applications of Octyl 2 Aminoacetate Hydrochloride in Advanced Organic Synthesis
Precursor in Peptide and Amide Synthesis
The fundamental structure of Octyl 2-aminoacetate hydrochloride, an amino acid ester salt, makes it an ideal starting material for the synthesis of peptides and amides. The hydrochloride salt protects the amino group, while the octyl ester protects the carboxylic acid, allowing for selective reactions at either end of the molecule after appropriate deprotection steps.
Solution-Phase Peptide Synthesis Methodologies
In solution-phase peptide synthesis, building blocks like amino acid ester hydrochlorides are fundamental. nih.govresearchgate.net The process involves the sequential addition of amino acids to a growing peptide chain in a homogenous solution. ekb.eg this compound can act as the starting C-terminal residue. The octyl ester serves as a protecting group for the carboxyl function, preventing it from reacting while the amino group of another N-protected amino acid is coupled to it. ekb.eg
The general strategy involves several key steps. First, the amino group of the aminoacetate hydrochloride must be neutralized to participate in the coupling reaction. This is often accomplished in situ. researchgate.net Next, the carboxyl group of the incoming amino acid is activated using a coupling reagent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly used activators that form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org This intermediate is then attacked by the free amino group of the octyl 2-aminoacetate to form the peptide bond. americanpeptidesociety.org To minimize side reactions and the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. americanpeptidesociety.org
A notable modern approach is the Group-Assisted Purification (GAP) chemistry, which streamlines solution-phase synthesis. In this method, amino acid esters, such as L-Pro-OBn·HCl and D-Ala-OMe·HCl, are reacted with a protecting group, and the resulting protected amino esters are purified simply by washing, avoiding traditional chromatography. nih.gov This highlights the utility of amino acid ester hydrochlorides as key starting materials in efficient, modern peptide synthesis protocols. nih.gov
Table 1: General Steps in Solution-Phase Dipeptide Synthesis using an Amino Acid Ester Hydrochloride
| Step | Description | Reactants/Reagents | Intermediate/Product |
| 1. N-Protection | The incoming amino acid is protected at its N-terminus to prevent self-coupling. | Amino Acid, Protecting Agent (e.g., Fmoc-Cl) | N-Protected Amino Acid |
| 2. Neutralization | The amino group of the C-terminal amino acid ester hydrochloride is deprotonated. | Octyl 2-aminoacetate HCl, Base (e.g., Triethylamine) | Octyl 2-aminoacetate |
| 3. Carboxyl Activation | The carboxyl group of the N-protected amino acid is activated. | N-Protected Amino Acid, Coupling Agent (e.g., DCC), Additive (e.g., HOBt) | Activated Ester |
| 4. Coupling | The free amino group of the C-terminal ester attacks the activated carboxyl group of the N-protected amino acid. | Activated Ester, Octyl 2-aminoacetate | N-Protected Dipeptide Octyl Ester |
| 5. Deprotection | The N-terminal protecting group is removed to allow for further chain elongation or to yield the final dipeptide ester. | N-Protected Dipeptide Octyl Ester, Deprotection Agent (e.g., Piperidine for Fmoc) | Dipeptide Octyl Ester |
Related Applications in Solid-Phase Organic Synthesis (SPOS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled on an insoluble polymer support. nih.gov While this compound has its carboxyl group blocked by the octyl ester, related amino acid esters are central to various SPPS strategies. For instance, peptides with C-terminal esters can be synthesized using specific side-chain anchoring techniques. nih.gov In one such method, an Fmoc-protected amino acid ester is anchored to a trityl chloride resin, and the peptide chain is extended using standard SPPS procedures. nih.gov This allows for the synthesis of peptides with C-terminal methyl, ethyl, and isopropyl esters. nih.govumn.edu
Alternatively, specialized linkers can be employed on the solid support to directly yield C-terminally modified peptides upon cleavage. nih.gov While standard SPPS often involves anchoring the first amino acid's carboxylic acid to the resin, modifications are possible. The octyl ester of our title compound could theoretically be cleaved to reveal the free carboxylic acid for attachment to an amino-functionalized resin. More commonly, a protected amino acid is attached to a resin like the Wang or Rink Amide resin to ultimately yield a C-terminal acid or amide, respectively. nih.gov The use of C-terminal esters in peptides can be advantageous for increasing the molecule's hydrophobicity, which may improve membrane permeability. nih.gov
Building Block for Heterocyclic Compound Synthesis
The dual functionality of this compound makes it a valuable synthon for constructing various heterocyclic rings, which are core structures in many biologically active compounds. nih.gov
Pyrrole (B145914) Synthesis via Active Methylene (B1212753) Compounds (referencing related aminoacetate hydrochlorides)
The Knorr pyrrole synthesis is a classic and widely used method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester or a β-diketone. wikipedia.orgthermofisher.com Amino acid derivatives are excellent precursors for the required α-amino ketone intermediates. clockss.org
This compound serves as a stable, storable precursor to the corresponding α-amino ketone. The synthesis can proceed by reacting an N-protected amino acid with an organometallic reagent, followed by deprotection. clockss.org Once the α-amino ketone hydrochloride is formed, it can be condensed with an active methylene compound, typically in acetic acid, to yield a tetrasubstituted pyrrole. clockss.org This modification of the Knorr synthesis, using pre-formed and stable α-amino ketone hydrochlorides derived from amino acids, greatly expands the scope and versatility of the reaction, allowing for the creation of more diversely substituted pyrroles. clockss.org The Paal-Knorr reaction is another related, versatile method where 1,4-dicarbonyl compounds react with primary amines to form N-substituted pyrroles, often under mild acidic conditions. wikipedia.orgacs.org
Table 2: Knorr Pyrrole Synthesis Components
| Reactant Type | Example | Role |
| α-Amino Ketone Precursor | This compound | Source of the nitrogen atom and two carbons of the pyrrole ring. |
| Active Methylene Compound | Acetylacetone (a β-diketone) | Provides the other two carbons of the pyrrole ring. |
| Active Methylene Compound | Ethyl Acetoacetate (a β-ketoester) | Provides the other two carbons of the pyrrole ring. |
| Catalyst/Solvent | Acetic Acid | Facilitates the condensation and cyclization steps. |
Synthesis of Other Nitrogen-Containing Heterocycles
Beyond pyrroles, amino acid derivatives are precursors to a wide range of other nitrogen-containing heterocycles. rdd.edu.iq The amino and carbonyl functionalities allow them to participate in condensation and cyclization reactions to form rings of various sizes and functionalities. For example, propargylamines (α-aminoalkynes) can react with various ketones and aldehydes in a gold-catalyzed cascade reaction to produce substituted pyridines. mdpi.com Similarly, 2-alkynylanilines, which are β-aminoalkyne building blocks, can react with ketones to yield N-alkenyl indoles. mdpi.com
The synthesis of pyrimidines, six-membered rings with two nitrogen atoms, is another important application. nih.gov These are often assembled from components like β-dicarbonyl compounds and a source of the N-C-N unit. While not a direct reaction of the aminoacetate itself, its derivatives can be incorporated into these synthetic schemes. For instance, amino acids can be converted into hydrazides or thioureas, which are then used to construct heterocycles like pyrazoles and thiazepines. rdd.edu.iq The versatility of amino acids and their esters as starting materials makes them key intermediates in the synthesis of a diverse library of heterocyclic scaffolds, including oxazetidines, oxazolidines, and pyridazines. rdd.edu.iqorganic-chemistry.org
Intermediate in Pharmaceutical and Agrochemical Molecule Synthesis
Amino acids and their derivatives, including esters like this compound, are critical intermediates in the pharmaceutical and agrochemical industries. evonik.com They serve as foundational building blocks for active pharmaceutical ingredients (APIs), particularly for antiviral, anticancer, and anti-inflammatory drugs. evonik.com
The importance of this compound class lies in its ability to be transformed into complex, biologically active molecules. As discussed, it is a precursor to a variety of heterocyclic systems. These heterocyclic cores are prevalent in medicinal chemistry; for example, pyrrole and pyrimidine (B1678525) derivatives are known to exhibit significant antiviral activities, including against HIV and HCV. nih.gov Many FDA-approved drugs contain nitrogen heterocyclic frameworks. The ability to synthesize substituted pyrroles, pyrimidines, and other N-heterocycles from amino acid esters directly links them to the production of pharmacologically relevant compounds. nih.gov For instance, L-phenylalanine methyl ester is a key intermediate in the synthesis of the sweetener aspartame. google.com The use of amino acid esters as prodrugs has also been explored, where an ester linkage to a drug molecule can improve properties like solubility or stability. nih.gov
Table 3: Heterocyclic Scaffolds and Their Therapeutic Relevance
| Heterocyclic System | Potential Synthetic Origin | Associated Biological/Therapeutic Applications |
| Pyrrole | Knorr or Paal-Knorr synthesis from an aminoacetate derivative. wikipedia.orgwikipedia.org | Antiviral (e.g., HIV glycoprotein (B1211001) inhibitors), Anti-inflammatory. nih.govthermofisher.com |
| Pyrimidine | Multi-step synthesis involving amino acid-derived fragments. rdd.edu.iq | Antiviral (essential for nucleic acids), Anticancer. nih.gov |
| Pyridine | Cascade reactions involving aminoalkyne derivatives. mdpi.com | Broad spectrum of pharmacological activities. |
| Indole | Reactions of β-aminoalkyne derivatives like 2-alkynylanilines. mdpi.com | Widespread in natural products, diverse biological activities. nih.gov |
Compound Names
Spectroscopic Analysis Methods
Spectroscopic techniques are indispensable for elucidating the structural features of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that is then interpreted to understand its atomic and molecular structure.
Mass Spectrometry (MS) and LC-MS
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₂₂ClNO₂ and the molecular weight is approximately 223.74 g/mol . lookchem.comcapotchem.cnscbt.com Mass spectrometry can confirm this molecular weight.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be applied to verify the purity of this compound and identify any potential impurities. While specific LC-MS data for this compound is not detailed in the provided search results, the technique is a standard method for the analysis of similar compounds.
Infrared (IR) Spectroscopy (for related amino acid ester ionic liquids)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For amino acid ester ionic liquids, which are structurally related to this compound, IR spectroscopy is a key characterization technique. scialert.netnih.gov
Key vibrational bands observed in the IR spectra of related compounds include:
N-H and O-H stretching: Broad bands in the region of 3182-3600 cm⁻¹. semanticscholar.orgresearchgate.net
C-H stretching: Weaker bands around 2820-3087 cm⁻¹. scialert.net
C=O (carbonyl) stretching: A strong peak typically around 1740 cm⁻¹, characteristic of the ester group.
N-H bending: Overlapping with the carbonyl bond, observed around 1574 cm⁻¹. scialert.net
C-N stretching: Observed around 1411 cm⁻¹. scialert.net
C-O stretching: Bands observed around 1018-1306 cm⁻¹. scialert.net
Far-infrared spectroscopy has also been used to study the interactions between cations and anions in ionic liquids, providing insights into their thermodynamic properties. nih.gov
Table 2: Common IR Absorption Frequencies for Functional Groups in Related Amino Acid Ester Ionic Liquids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H / O-H | Stretching | 3182 - 3600 | semanticscholar.orgresearchgate.net |
| C-H | Stretching | 2820 - 3087 | scialert.net |
| C=O (Ester) | Stretching | ~1740 | - |
| N-H | Bending | ~1574 | scialert.net |
| C-N | Stretching | ~1411 | scialert.net |
| C-O | Stretching | 1018 - 1306 | scialert.net |
Note: This table provides a general range for these functional groups based on data from related compounds. The exact positions of the peaks for this compound may differ.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation and quantification of this compound, allowing for the assessment of its purity and the identification of any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. Due to the compound's polarity and lack of a strong chromophore, reversed-phase HPLC with a suitable detection method is often employed.
Methodology and Findings:
A typical HPLC method for the analysis of this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov This setup allows for the effective separation of the main compound from potential impurities, such as the unesterified glycine (B1666218), octanol (B41247), and any by-products from synthesis.
For detection, since this compound lacks a significant UV-absorbing chromophore, derivatization with an agent like phenylisothiocyanate (PITC) can be performed pre-column to allow for sensitive UV detection. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization. For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.
Given that Octyl 2-aminoacetate is chiral, chiral HPLC can be utilized to separate its enantiomers. This is crucial for applications where stereoisomeric purity is a critical quality attribute. Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) phenylcarbamates, are effective for resolving the enantiomers of amino acid esters, often after derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). yakhak.org
Hypothetical HPLC Purity Analysis Data:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD / MS |
| Retention Time | ~12.5 min |
| Purity | >99.0% |
Gas Chromatography–Mass Spectrometry (GC-MS) for Derivatized Forms
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt and contains a polar primary amine group, it is not directly amenable to GC analysis. tcichemicals.com Therefore, derivatization is a necessary step to increase its volatility and thermal stability. tcichemicals.comresearchgate.net
Derivatization and Analysis:
A common derivatization strategy for compounds with active hydrogens (like those in amine and potential residual carboxyl groups) is silylation. omicsonline.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. researchgate.netusra.edu MTBSTFA is often preferred as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. usra.edu
The derivatization reaction would involve heating the dried sample of this compound with the silylating reagent in a suitable solvent. The resulting derivatized compound, Octyl 2-(N-TBDMS-amino)acetate, would then be sufficiently volatile for GC-MS analysis.
The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. For the TBDMS derivative of Octyl 2-aminoacetate, characteristic fragments would be expected, including the loss of a tert-butyl group ([M-57]+), which is a hallmark of TBDMS derivatives.
Expected GC-MS Data for TBDMS-Derivatized Octyl 2-aminoacetate:
| Parameter | Value |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Expected m/z Fragments | [M-57]+ (loss of t-butyl), fragments from the octyl ester and silylated amino group |
| Purity Assessment | Based on total ion chromatogram (TIC) peak area |
X-ray Diffraction and Crystallography for Solid-State Structure Elucidation
Methodology and Expected Structural Features:
Growing single crystals of sufficient quality is a prerequisite for this analysis. This can often be achieved by slow evaporation of a suitable solvent. nih.gov Based on the known crystal structure of the closely related Glycine Ethyl Ester Hydrochloride, it is anticipated that this compound would crystallize in a similar system. nih.gov
The crystal structure would likely be stabilized by a network of hydrogen bonds. The protonated amino group (–NH3+) would act as a hydrogen bond donor, forming strong interactions with the chloride anions (Cl-). nih.gov The carbonyl group of the ester could also act as a hydrogen bond acceptor. These interactions dictate the packing of the molecules in the crystal lattice.
In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is a valuable alternative. cardiff.ac.ukacs.org PXRD provides a characteristic "fingerprint" of the crystalline phase, which can be used for identification, purity assessment against other crystalline forms (polymorphism), and to gain insights into the crystal lattice parameters. cardiff.ac.ukresearchgate.net
Hypothetical Crystallographic Data:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.2 |
| b (Å) | ~14.5 |
| c (Å) | ~6.1 |
| **β (°) ** | ~105 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | N-H···Cl hydrogen bonds, C-H···O interactions |
Compound Names
Biological and Biochemical Research Applications of Octyl 2 Aminoacetate Hydrochloride
Investigation as a Glycine (B1666218) Derivative in Metabolic and Biochemical Pathways
Glycine, the simplest amino acid, is integral to numerous metabolic and biochemical processes. metwarebio.comnih.gov It serves as a precursor for essential metabolites like glutathione, purines, and creatine. metwarebio.com Glycine also functions as a neurotransmitter in the central nervous system and exhibits antioxidant, anti-inflammatory, and immunomodulatory properties. metwarebio.com
Derivatives of glycine, such as Octyl 2-aminoacetate hydrochloride, are investigated to understand how modifications to the basic glycine structure affect its biological activity. The introduction of an octyl ester group, for instance, significantly increases the lipophilicity of the molecule compared to glycine. acs.org This alteration can influence how the compound interacts with cell membranes and metabolic enzymes. Researchers study these derivatives to explore potential therapeutic applications, including their roles in cancer biology, inflammation, and obesity. metwarebio.com The metabolic fate of such esterified amino acids is a key area of investigation, as the ester group can be hydrolyzed by cellular esterases, releasing glycine and octanol (B41247).
Evaluation in Ergogenic Supplement Research
Amino acids and their derivatives are widely explored for their potential as ergogenic aids to enhance physical performance and recovery. medchemexpress.comnih.gov Glycine itself has been studied for its role in muscle metabolism, with some evidence suggesting it may enhance peak power output and improve recovery. nih.govnih.gov
While direct research on this compound as an ergogenic supplement is not extensively documented, the rationale for its investigation stems from the known properties of glycine and the potential for the octyl ester to modify its bioavailability and metabolic effects. The increased lipophilicity of this compound could theoretically enhance its absorption and tissue distribution. However, further studies are needed to determine if this translates to any ergogenic benefits. nih.gov
Use in Protein Carboxyl-Footprinting Studies (referencing related glycine ethyl ester hydrochloride)
A significant application of glycine esters, particularly Glycine Ethyl Ester Hydrochloride (GEE), is in the field of structural biology, specifically in protein carboxyl-footprinting studies. mpbio.comchemicalbook.comnih.gov This technique is used to map the solvent-accessible carboxyl groups of glutamate (B1630785) and aspartate residues on the surface of proteins. nih.gov
The process involves a carbodiimide-mediated coupling reaction where GEE is covalently attached to the carboxyl side chains. mpbio.comnih.gov By analyzing the modified sites, typically through mass spectrometry, researchers can gain insights into protein structure, conformation, and interactions. nih.gov This method is particularly valuable for studying protein dynamics and regions involved in protein-protein interactions. nih.gov While GEE is the commonly used reagent, the principles of this technique could potentially be extended to other glycine esters, like this compound, to probe different microenvironments on the protein surface due to the varied properties of the ester group.
Inhibition and Modulation of Enzymes (e.g., TET Oxygenases, referencing related aminoacetate hydrochlorides)
Aminoacetate hydrochlorides and related compounds have been investigated for their ability to inhibit or modulate the activity of various enzymes. For instance, certain derivatives have been studied as inhibitors of Ten-Eleven Translocation (TET) oxygenases. nih.gov TET enzymes play a crucial role in DNA demethylation, and their dysregulation is implicated in cancer. nih.gov
The oncometabolite 2-hydroxyglutarate (2-HG), which accumulates in certain cancers, is known to inhibit TET enzymes. nih.gov Research into other small molecules that can modulate TET activity is ongoing. While specific studies on this compound's effect on TET oxygenases are limited, the broader class of amino acid derivatives is a source of potential modulators. For example, the synthesis of certain inhibitors has utilized ethyl 2-aminoacetate hydrochloride as a starting material. nih.gov This highlights the potential for screening libraries of such compounds, including this compound, for their effects on various enzymatic targets.
Exploration as a Chemical Penetration Enhancer in Drug Delivery Systems (referencing related amino acid ester ionic liquids)
A promising area of research for amino acid esters, including this compound, is their use as chemical penetration enhancers (CPEs) in transdermal drug delivery systems. nih.govnih.gov The "brick-wall" structure of the stratum corneum, the outermost layer of the skin, poses a significant barrier to the absorption of many drugs. nih.gov
Ionic liquids based on amino acid esters have shown potential in overcoming this barrier. nih.govnih.gov A study screened several methyl amino acid ester hydrochlorides and found that modifying them with longer carbon chains, such as C8 (octyl) and C12, improved drug permeation. nih.gov These amino acid ester-based ionic liquids are thought to work by interacting with the intercellular lipid domain of the stratum corneum, causing lipid fluidization and extraction. nih.gov The biocompatibility of these compounds further enhances their potential for use in drug delivery. nih.gov The octyl group in this compound makes it a relevant candidate for such applications.
Role in the Design of Proximity-Inducing Compounds and PROTACs (general class of amino acid derivatives)
The field of targeted protein degradation has seen the rise of innovative therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). researchgate.netencyclopedia.pubnih.gov PROTACs are heterobifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov
These molecules typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. nih.govescholarship.org Amino acid derivatives are versatile building blocks in the design and synthesis of these complex molecules. They can be incorporated into the linker or used as scaffolds for the ligands themselves. For instance, a single amino acid-based PROTAC has been developed to degrade the BCR-ABL fusion protein. researchgate.net While the direct use of this compound in a published PROTAC is not specified, its chemical structure as an amino acid derivative makes it a potentially useful component in the modular construction of new proximity-inducing compounds. nih.govescholarship.org The ester group could also be strategically replaced with an amide, a common modification in PROTAC design, to fine-tune the molecule's properties. scispace.com
Table of Research Applications
| Research Area | Application of this compound and Related Compounds | Key Findings/Rationale |
| Metabolic and Biochemical Pathways | Investigation as a modified glycine to study effects on biological processes. | The octyl ester group increases lipophilicity, potentially altering cellular uptake and interaction with metabolic enzymes. acs.org |
| Ergogenic Supplement Research | Evaluation for potential to enhance physical performance and recovery. | Based on the known ergogenic potential of glycine, with the octyl ester possibly modifying bioavailability. medchemexpress.comnih.gov |
| Protein Carboxyl-Footprinting | Reference to Glycine Ethyl Ester (GEE) for mapping solvent-accessible carboxyl groups on proteins. | GEE is used to covalently label glutamate and aspartate residues, providing structural insights. mpbio.comnih.gov |
| Enzyme Inhibition and Modulation | Exploration as a potential modulator of enzymes like TET oxygenases. | The broader class of aminoacetate hydrochlorides is a source of potential enzyme inhibitors. nih.gov |
| Drug Delivery Systems | Use as a chemical penetration enhancer for transdermal drug delivery. | Amino acid ester ionic liquids with C8 chains have been shown to improve skin permeation of drugs. nih.gov |
| PROTACs and Proximity-Inducing Compounds | Role as a potential building block in the design of targeted protein degraders. | Amino acid derivatives are used in the modular construction of PROTACs. researchgate.netnih.govescholarship.org |
Future Research Directions and Emerging Challenges in Octyl 2 Aminoacetate Hydrochloride Chemistry
Development of Highly Stereoselective Synthetic Routes
The biological and pharmacological activity of chiral molecules is often highly dependent on their stereochemistry. While methods for the asymmetric synthesis of α-amino acid esters have been developed, specific, highly stereoselective routes to octyl 2-aminoacetate hydrochloride are not yet well-established. acs.org Future research should focus on developing novel and efficient stereoselective synthetic methodologies.
A promising avenue lies in the application of organocatalysis, which has shown success in the enantioselective synthesis of various α-arylglycine esters. acs.org The development of a one-pot catalytic enantioselective synthesis could offer a practical and scalable method for producing optically pure enantiomers of octyl 2-aminoacetate. acs.org Furthermore, exploring chiral phase-transfer catalysis, which has been utilized for the enantioselective synthesis of other amino acid derivatives, could provide another effective strategy.
Another key area for future research is the development of advanced chiral separation techniques. While micellar electrokinetic chromatography (MEKC) has been used for the chiral separation of other amino acid esters, its application to long-chain esters like octyl 2-aminoacetate warrants investigation. nih.gov The use of novel chiral selectors, such as glucose-based macrocycles that have demonstrated chiral recognition of amino acid esters in organic solvents, could also be explored to develop efficient separation protocols. nih.gov
Table 1: Potential Stereoselective Synthesis and Separation Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Organocatalysis | Use of small organic molecules as catalysts to control stereochemistry. | Mild reaction conditions, readily available catalysts. acs.org |
| Chiral Phase-Transfer Catalysis | Employment of chiral catalysts to control the stereochemical outcome of reactions in biphasic systems. | Scalability and operational simplicity. |
| Micellar Electrokinetic Chromatography (MEKC) | A chromatographic technique that uses micelles to effect separation of neutral and charged molecules. | High resolution and efficiency for chiral separations. nih.gov |
Exploration of Novel Derivatization Strategies for Targeted Applications
The functional groups of this compound—the amino group, the ester, and the alkyl chain—provide multiple sites for derivatization. Future research should explore the synthesis of novel derivatives with tailored properties for specific applications, particularly in the biomedical and pharmaceutical fields.
One promising direction is the development of derivatives for enhanced drug delivery. The lipophilic octyl chain suggests its potential for incorporation into liposomal drug delivery systems. nih.gov Future work could focus on synthesizing derivatives that can be covalently attached to or incorporated within liposomes to improve drug encapsulation, stability, and targeted release. nih.gov Additionally, the synthesis of polymeric derivatives could lead to the development of biodegradable materials for controlled drug release. cmu.edunih.gov
Another area of interest is the synthesis of derivatives with enhanced antimicrobial properties. A patent for 8-octyl berberine (B55584) hydrochloride has demonstrated that the addition of an octyl group can significantly increase antibacterial activity. google.com This suggests that derivatization of octyl 2-aminoacetate at the amino group with various bioactive moieties could lead to new classes of antimicrobial agents. nih.govnih.gov Furthermore, exploring its potential in gene delivery by creating cationic polymers or lipids that can complex with nucleic acids is a viable research avenue. mdpi.comnih.gov
In-depth Mechanistic Investigations of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Future research should focus on detailed mechanistic studies of its formation and hydrolysis under various conditions.
The esterification of glycine (B1666218) with octanol (B41247) is a key reaction in its synthesis. While the general mechanism of Fischer esterification is well-understood, in-depth kinetic studies specific to this long-chain alcohol would provide valuable data for process optimization. Investigating the reaction under different catalytic conditions, including enzymatic catalysis, could reveal more efficient and sustainable synthetic routes.
The hydrolysis of the ester bond is a critical reaction, particularly in the context of its biodegradability and its potential as a pro-drug. Future studies should investigate the kinetics and mechanism of hydrolysis of this compound under various pH conditions, mimicking physiological environments. This would provide insights into its stability and degradation profile.
Expanding Utility in Advanced Materials Science
The unique molecular structure of this compound suggests its potential for use in the development of advanced materials. Future research should explore its incorporation into novel material systems.
One area of exploration is in the field of organic electronics. Amino acids and their derivatives have been investigated as interfacial layers in organic light-emitting diodes (OLEDs). researchgate.netjmaterenvironsci.commdpi.com The amphiphilic nature of this compound could be leveraged to control the morphology and interfacial properties of thin films in such devices. Future work could involve synthesizing and characterizing thin films of this compound and its derivatives to evaluate their electronic properties.
Another promising avenue is the development of novel biodegradable polymers. cmu.edunih.govmdpi.commdpi.comchemistryworld.com The ester and amino functionalities of this compound make it a suitable monomer for polymerization. Research could focus on the synthesis of polyesters or polyamides incorporating this monomer and the characterization of their physical, mechanical, and biodegradable properties. Such materials could find applications in packaging, agriculture, and medicine.
Rational Design and Optimization through Advanced Computational Approaches
Computational chemistry and molecular modeling offer powerful tools for understanding and predicting the behavior of molecules, which can guide experimental research. Future work should employ these methods to investigate the properties and interactions of this compound at the molecular level.
Molecular dynamics (MD) simulations can be used to study the conformation and dynamics of this compound in different environments, such as in aqueous solution or at the interface of a lipid bilayer. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov These simulations can provide insights into its self-assembly behavior and its interactions with biological membranes, which is crucial for its application as a penetration enhancer or in drug delivery systems. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov
Quantum mechanical calculations can be employed to study the electronic structure and reactivity of the molecule. This can aid in understanding its reaction mechanisms and in designing new derivatives with specific electronic properties for applications in materials science. Furthermore, computational screening of potential derivatives for desired properties, such as binding affinity to a target protein or miscibility with a polymer matrix, can accelerate the discovery of new applications.
Table 2: Potential Computational Research Areas
| Computational Method | Research Focus | Potential Outcomes |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Conformational analysis in different solvents. Interaction with lipid bilayers. Self-assembly behavior. | Understanding of solubility, membrane permeability, and surfactant properties. |
| Quantum Mechanical (QM) Calculations | Electronic structure and reactivity analysis. Reaction mechanism studies. | Prediction of reaction pathways and design of derivatives with tailored electronic properties. |
Comprehensive Biomedical and Pharmacological Exploration
The structural similarity of this compound to endogenous molecules and its surfactant-like properties suggest a range of potential biomedical and pharmacological applications that warrant further investigation.
A key area for future research is its role as a transdermal penetration enhancer. nih.govnih.gov Studies on other long-chain amino acid esters have shown their ability to enhance the skin permeation of drugs. nih.govnih.gov Comprehensive studies are needed to evaluate the efficacy and safety of this compound in enhancing the delivery of various therapeutic agents through the skin.
The compound's potential as an antimicrobial agent should also be explored. Research on N-substituted glycine derivatives, including an "octyl glycine," has indicated high lipophilicity and interaction with DNA, which are desirable properties for antimicrobial compounds. nih.govresearchgate.net Future studies should involve screening this compound and its derivatives against a broad spectrum of bacteria and fungi. nih.govnih.gov
Furthermore, its application in drug formulation as a surfactant or excipient should be investigated. Its ability to form micelles and stabilize emulsions could be beneficial in the formulation of poorly soluble drugs. nih.govnih.gov In-depth studies on its compatibility with various active pharmaceutical ingredients and its effect on drug stability and bioavailability are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
